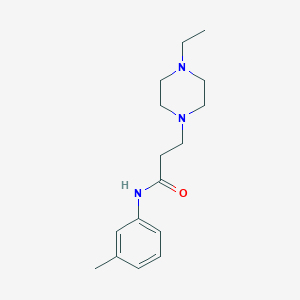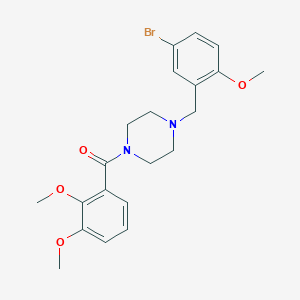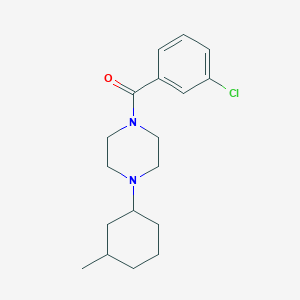
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. EPPA belongs to the class of amides and is a derivative of piperazine.
作用機序
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide exerts its pharmacological effects by binding to the dopamine D2 receptor in the brain. This binding results in the activation of the receptor and the subsequent release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. The release of dopamine is thought to be responsible for the therapeutic effects of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various neurological disorders.
Biochemical and Physiological Effects:
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of dopamine release, the reduction of drug-seeking behavior, and the improvement of motor function in animal models of Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable compound for use in various assays. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is also relatively inexpensive, which makes it accessible for use in academic research. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the use of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in combination with other drugs, to determine whether it can enhance their therapeutic effects. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which could lead to the development of more specific and effective drugs. Overall, the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide in various fields make it an exciting compound for further research.
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide and to develop more specific and effective drugs based on its structure and pharmacological effects.
合成法
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylpiperazine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide, which can be purified using column chromatography.
科学的研究の応用
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. In addition, 3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
製品名 |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-15-6-4-5-14(2)13-15/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
InChIキー |
USTRMKFHDWCACC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
